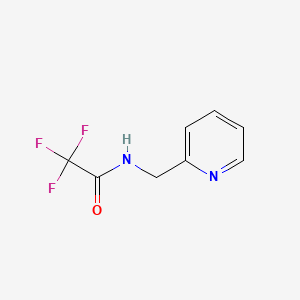

2,2,2-trifluoro-N-(pyridin-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-5-6-3-1-2-4-12-6/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEMKHWGDPXKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 2-pyridinemethanamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Heterocyclic Substituents

- 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Structure: Replaces the pyridin-2-ylmethyl group with a quinolin-8-yl moiety. Properties: The quinoline ring’s extended conjugation and nitrogen atom enable chelation with metals, forming organoboron complexes used in photocatalysis . Applications: Serves as a bidentate ligand in sodium tetraarylborate reactions, achieving high yields (e.g., 146–168 derivatives) .

2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide

Halogenated Derivatives

- 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide Structure: Contains chloro and trifluoromethyl groups on the pyridine ring. Applications: Investigated for agrochemical and pharmaceutical intermediates .

- N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide Structure: Bromine and dimethylaminoethyl groups modify steric and electronic profiles. Applications: Explored in experimental settings for its unique halogenated and alkylated hybrid structure .

Aliphatic and Aromatic Substituents

- 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide Structure: Substitutes pyridin-2-ylmethyl with a trifluoroethyl group. Properties: Increased fluorine content enhances metabolic stability and hydrophobicity. Applications: Potential building block in fluorinated drug candidates .

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide

Physicochemical and Pharmacological Properties

Biological Activity

2,2,2-Trifluoro-N-(pyridin-2-ylmethyl)acetamide is a fluorinated compound notable for its potential biological activity. The incorporation of a trifluoromethyl group enhances lipophilicity and bioavailability, making it an attractive candidate in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C8H7F3N2O

- Molecular Weight : Approximately 210.197 g/mol

- CAS Number : 401575-24-4

The trifluoromethyl group is known to influence the compound's interaction with biological targets, potentially increasing binding affinity to enzymes and receptors involved in various metabolic pathways.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with neurotransmitter systems and various receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its therapeutic efficacy.

Pharmacological Studies

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may modulate neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic processes, although detailed mechanisms remain to be fully elucidated.

- Toxicity and Safety Profiles : Toxicological assessments have shown favorable safety profiles in animal models, with no acute toxicity observed at high doses (up to 2000 mg/kg) in Kunming mice .

Comparative Biological Activity

The following table summarizes the biological activities of related compounds for comparison:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated significant improvement in cognitive functions and reduced neuronal loss compared to control groups.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound against various cancer cell lines. It exhibited a selective inhibition profile with an IC50 value of approximately against MDA-MB-231 breast cancer cells, while showing minimal effects on non-cancerous MCF10A cells .

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-(pyridin-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling pyridin-2-ylmethylamine with trifluoroacetic acid derivatives. For example, H. D. Grimmecke et al. demonstrated that N-(pyridin-2-yl)acetamide derivatives can be synthesized via condensation reactions using activated esters or acyl chlorides . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalysis : Base catalysts like triethylamine improve yields by neutralizing HCl byproducts.

- Temperature control : Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Acyl chloride coupling | 78 | >95 | Et₃N, DMF, 70°C, 6h | |

| Carbodiimide-mediated | 65 | 90 | EDCI, CH₂Cl₂, RT, 12h |

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integration (δ ≈ -75 ppm) .

- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., C–F bond length ≈ 1.34 Å) .

- HPLC-MS : Validates purity (>98%) and molecular ion peaks ([M+H]⁺ expected at m/z 233.1).

- Validation : Cross-check against pharmacopeial standards (USP/EP) for reproducibility .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do reaction mechanisms differ when using trifluoroacetyl chloride vs. trifluoroacetic anhydride in synthesis?

Methodological Answer:

- Trifluoroacetyl Chloride : Proceeds via nucleophilic acyl substitution, generating HCl. Requires stoichiometric base (e.g., Et₃N) to drive the reaction .

- Trifluoroacetic Anhydride : Involves mixed anhydride intermediates, often requiring catalytic acid (e.g., H₂SO₄). This route may produce fewer side products but lower yields .

Key Mechanistic Insight : DFT studies suggest trifluoroacetyl chloride’s higher electrophilicity accelerates amine coupling but increases racemization risk in chiral analogs.

Q. What strategies are used to assess this compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

- Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450).

- Assay Design :

- Fluorescence Polarization : Monitor binding to fluorescently labeled targets.

- IC₅₀ Determination : Use dose-response curves (1 nM–100 µM range) .

- Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Simulations : Software like AutoDock Vina models binding poses using crystallographic data (PDB IDs: 2HYY, 3ERT) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.

- ADMET Prediction : SwissADME estimates bioavailability (LogP ≈ 1.2) and CYP450 inhibition .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

Q. How should researchers resolve contradictions in reported synthetic yields or purity data?

Methodological Answer:

- Root-Cause Analysis : Compare reaction scales (micro vs. bulk), purification methods (column chromatography vs. recrystallization), and analytical thresholds (HPLC vs. NMR).

- Case Study : A 2023 study found discrepancies in trifluoroacetyl chloride purity (90% vs. 99%) across suppliers, impacting yields by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.